REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[CH3:11][NH2:12].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].Cl>O.[Cu]>[CH3:11][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9] |f:2.3.4.5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
182 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
industrial methylated spirit
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
copper
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred in a sealed pressure vessel for 5 hours at 90°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture washed out of the vessel with industrial methylated spirit (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined reaction mixture and washings
|
Type
|
STIRRING
|
Details
|
were stirred at 50°
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
were continued for a further 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth (
|
Type
|
WASH
|
Details
|
washed with industrial methylated spirit (100 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with dichloromethane (600 ml
|
Type
|
WASH
|
Details
|
2×300 ml) and the combined extracts were washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was then distilled
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling at 100°-110°
|
Type
|
CUSTOM
|
Details
|
5 mmHg was collected
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |